molecular formula C16H22N6 B1228933 Tris(3,5-dimethyl-1-pyrazolyl)methane CAS No. 28791-97-1

Tris(3,5-dimethyl-1-pyrazolyl)methane

Cat. No. B1228933
CAS RN: 28791-97-1
M. Wt: 298.39 g/mol
InChI Key: COKUMKYWINNWLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tris(pyrazolyl)methanes, including the dimethylated variant, can be synthesized through reactions that allow for the development of ring-substituted tris(pyrazolyl)methanes, expanding the utility and application of this class of ligand in coordination and organometallic chemistry. Innovations in synthetic strategies have enhanced the accessibility of these ligands for various applications (Bigmore et al., 2005).

Molecular Structure Analysis

The structural analysis of tris(3,5-dimethyl-1-pyrazolyl)methane complexes has unveiled unique coordination modes, such as the unprecedented coordination mode found in silver complexes with tris(pyrazolyl)methane donor sets. These modes illustrate the flexibility and the potential of these ligands to engage in diverse and complex bonding scenarios with metal ions (Reger et al., 2005).

Chemical Reactions and Properties

The reactivity of tris(3,5-dimethyl-1-pyrazolyl)methane ligands is highlighted by their ability to form stable complexes with various metals, demonstrating versatile coordination chemistry. These complexes exhibit interesting chemical properties, such as catalytic activity and spin crossover behavior, which are influenced by the structural characteristics of the ligand-metal complexes. Notable examples include the formation of heterobimetallic complexes, indicating the ligand's ability to mediate complex metal-metal interactions (Meyer et al., 2015).

Physical Properties Analysis

The crystal structures of tris(3,5-dimethyl-1-pyrazolyl)methane complexes provide insights into their physical properties. These structures often exhibit significant geometric distortions due to the steric demands of the ligands, which can affect the physical properties such as solubility, melting points, and stability of the complexes. The detailed structural analysis is essential for understanding these physical properties and for the design of materials with desired characteristics (Harding et al., 2008).

Chemical Properties Analysis

The chemical properties of tris(3,5-dimethyl-1-pyrazolyl)methane and its complexes are defined by their reactivity and stability in various chemical environments. Studies on these ligands have explored their reactivity towards different metal ions, revealing a broad spectrum of chemical behavior ranging from catalytic activity to the formation of coordination polymers. This versatility is attributed to the electronic and steric properties of the ligands, which can be tuned through structural modification (Wang & Chambron, 2004).

Scientific Research Applications

  • Chemical Synthesis

    • Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used as a reagent in chemical synthesis . It’s often used in the formation of complex compounds due to its ability to act as a ligand, binding to a central metal atom to form a coordination complex .
    • Method of Application : The compound is typically used in its solid form and can react with various substances under different conditions . For example, it can react with pyrazoles in the absence of solvent under varying conditions such as temperature, time, stoichiometry, and the reaction atmosphere .
    • Results : The outcomes of these reactions can vary widely depending on the specific conditions and reactants used .
  • Crystallography

    • Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used in crystallography, the study of crystal structures, due to its ability to form crystals .
    • Method of Application : The compound is used in its solid form and its crystal structure is determined using X-ray crystallography .
    • Results : The results provide detailed information about the arrangement of atoms within the crystal and the chemical bonds that hold the atoms together .
  • Catalysis

    • Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used as a catalyst in organic transformations . It has been reported as a catalyst precursor for various reactions such as oxidation, hydroformylation, hydrogenation, alkane hydroxylation, benzene carbonylation, olefin polymerization, nitrene transfer reactions, nitroaldol condensation, azide-alkyne cycloaddition, and Heck C–C coupling .
    • Method of Application : The compound is used in its solid form and reacts with various substances under different conditions . For example, it can react with benzaldehyde and nitromethane or nitroethane in aqueous medium to afford 2-nitro-1-phenylethanol or 2-nitro-1-phenylpropanol .
    • Results : The outcomes of these reactions can vary widely depending on the specific conditions and reactants used .
  • Coordination Chemistry

    • Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used in coordination chemistry, specifically in the synthesis of manganese carbonyl complexes .
    • Method of Application : The compound reacts with a range of P-, N- and C-donor ligands in the presence of trimethylamine oxide to give various complexes .
    • Results : The results provide detailed information about the structure and properties of the resulting complexes .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Application : Tris(3,5-dimethyl-1-pyrazolyl)methane may be used in the production of food, drugs, pesticides, or biocidal products .
    • Method of Application : The specific methods of application would depend on the product being produced .
    • Results : The outcomes would vary based on the specific product and its intended use .
  • Catalysis in Organic Transformations

    • Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used as a catalyst in a range of organic transformations . It has been reported as a catalyst precursor for reactions such as carbene or nitrene C–H insertion, polymerization, and carbonyl derivatizations .
    • Method of Application : The compound is used in its solid form and reacts with various substances under different conditions .
    • Results : The outcomes of these reactions can vary widely depending on the specific conditions and reactants used .

properties

IUPAC Name

1-[bis(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22/h7-9,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKUMKYWINNWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402342
Record name 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(3,5-dimethyl-1-pyrazolyl)methane

CAS RN

28791-97-1
Record name 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
P Neves, S Gago, SS Balula, AD Lopes… - Inorganic …, 2011 - ACS Publications
The complex [MoO 2 Cl{HC(3,5-Me 2 pz) 3 }]BF 4 (1) (HC(3,5-Me 2 pz) 3 = tris(3,5-dimethyl-1-pyrazolyl)methane) has been prepared and examined as a catalyst for epoxidation of …
Number of citations: 51 pubs.acs.org
E Rodríguez-Venegas, EV García-Báez… - Molecules, 2017 - mdpi.com
The solventless synthesis of tris(pyrazolyl)phenylmethane ligands of formula C 6 H 5 C(Pz R2 ) 3 (R = H, Me), starting from PhCCl 3 and 3,5-dimethylpyrazole (Pz Me2 ) or pyrazole (Pz) …
Number of citations: 1 www.mdpi.com
DL Reger, JE Collins, R Layland, RD Adams - Inorganic chemistry, 1996 - ACS Publications
The addition of the tris(pyrazolyl)methane ligand HC(3,5-Me 2 pz) 3 (pz = pyrazolyl ring) to a THF solution of TlPF 6 results in the immediate precipitation of {[HC(3,5-Me 2 pz) 3 ] 2 Tl}PF …
Number of citations: 63 pubs.acs.org
IK Dhawan, MA Bruck, B Schilling, C Grittini… - Inorganic …, 1995 - ACS Publications
Mononuclear and Binuclear Molybdenum Complexes of the Tris(3,5-dimethyl-1-pyrazolyl)methane Ligand Page 1 Inorg. Chem. 1995, 34, 3801—3808 3801 Mononuclear and Binuclear …
Number of citations: 56 pubs.acs.org
JP Declercq, M Van Meerssche - Acta Crystallographica Section C …, 1984 - scripts.iucr.org
(IUCr) Tris(3,5-dimethyl-1-pyrazolyl)methane, C16H22N6 Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 21 scripts.iucr.org
M Guelfi, L Calucci, C Forte, P Pertici, G Denti - 2011 - Wiley Online Library
By treating tris(1‐pyrazolyl)methane (tpm) with suitably activated [Ru(cod)(cot)] and [Ru(cod)(nap)] (cod = η 4 ‐cycloocta‐1,5‐diene, cot = η 6 ‐cycloocta‐1,3,5‐triene, nap = η 6 ‐…
L Wang, C Michelin, JC Chambron - Synthesis, 2009 - thieme-connect.com
Tris (pyrazol-1-yl) methane (Tpm) and-ethane (Tpe) chelate derivatives bearing meta-benzonitrile groups in the position ortho to the coordinating nitrogen atom have been prepared …
Number of citations: 3 www.thieme-connect.com
J Paudel - 2020 - search.proquest.com
Novel cis-Dioxo molybdenum (VI) complexes supported by neutral tripodal tris-(3, 5 dimethyl-1-pyrazolyl) methane (Tpm*) ligand with molecular formula [Tpm* MoO 2 Cl](MoO 2 Cl 3)(1) …
Number of citations: 0 search.proquest.com
K Fujisawa, T Ono, Y Ishikawa, N Amir… - Inorganic …, 2006 - ACS Publications
Copper(I) complexes with tripodal nitrogen-containing neutral ligands such as tris(3,5-diisopropyl-1-pyrazolyl)methane (L1‘) and tris(3-tertiary-butyl-5-isopropyl-1-pyrazolyl)methane (L3‘…
Number of citations: 155 pubs.acs.org
T Li, G Zhang, J Guo, S Wang, X Leng, Y Chen - Organometallics, 2016 - ACS Publications
Three types of trivalent rare-earth-metal complexes supported by a monoanionic tris(pyrazolyl)methanide ligand were synthesized and structurally characterized, and the catalytic …
Number of citations: 19 pubs.acs.org

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